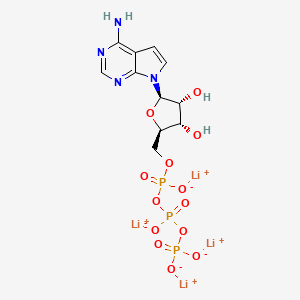
Tubercidin 5'-triphosphate (tetralithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubercidin 5’-triphosphate (tetralithium) is a phosphorylated derivative of tubercidin, an adenosine analog. Tubercidin is known for its potent biological activities, including antiviral and antitumor properties. The compound is structurally characterized by a 7-deazapurine core linked to a ribose moiety through an N-glycosidic bond .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tubercidin 5’-triphosphate involves the phosphorylation of tubercidin. Tubercidin itself is produced by the bacterium Streptomyces tubercidicus. The biosynthetic pathway includes the utilization of phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine to construct the deazapurine nucleoside scaffold . The phosphorylation process typically involves adenosine kinase, which converts tubercidin to its mono-, di-, and tri-phosphorylated forms .
Industrial Production Methods: Industrial production of tubercidin and its derivatives often involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps to isolate the desired compound .
化学反应分析
Types of Reactions: Tubercidin 5’-triphosphate undergoes several types of chemical reactions, including:
Oxidation: Tubercidin can be oxidized to form various derivatives.
Reduction: The compound can undergo reductive deamination, catalyzed by NADPH-dependent reductase.
Substitution: Tubercidin can participate in nucleophilic substitution reactions due to its nucleoside structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive deamination typically requires NADPH as a cofactor.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide.
Major Products: The major products formed from these reactions include various phosphorylated and deaminated derivatives of tubercidin .
科学研究应用
Tubercidin 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleoside analogs and their interactions with enzymes.
Medicine: The compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2. It also shows antitumor activity by inhibiting the synthesis of nucleic acids.
Industry: Tubercidin and its derivatives are used in the development of antiviral and anticancer drugs.
作用机制
Tubercidin 5’-triphosphate exerts its effects by incorporating into RNA and DNA, thereby inhibiting the synthesis of these nucleic acids. This incorporation disrupts the normal function of RNA and DNA polymerases, leading to the inhibition of viral replication and tumor cell proliferation . The compound also activates the retinoic acid-inducible gene I (RIG-I) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which play roles in antiviral responses .
相似化合物的比较
Toyocamycin: Another deazapurine nucleoside with similar antiviral and antitumor properties.
Sangivamycin: A structurally related compound produced by Streptomyces rimosus with potent biological activities.
Cadeguomycin: An antibiotic with a similar structure and function.
Kanagawamicin: Another deazapurine nucleoside with antibacterial properties.
Uniqueness: Tubercidin 5’-triphosphate is unique due to its broad-spectrum antiviral activity and its ability to inhibit both RNA and DNA polymerases. Its tetralithium form enhances its solubility and stability, making it a valuable compound for research and therapeutic applications .
属性
分子式 |
C11H13Li4N4O13P3 |
|---|---|
分子量 |
530.0 g/mol |
IUPAC 名称 |
tetralithium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N4O13P3.4Li/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;;/q;4*+1/p-4/t6-,7-,8-,11-;;;;/m1..../s1 |
InChI 键 |
HTXMWOCMKXYXBV-VFZRYETBSA-J |
手性 SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
规范 SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
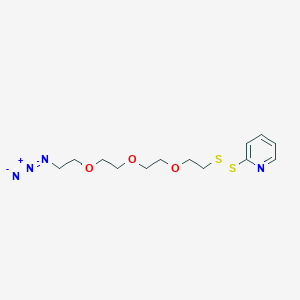
![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)

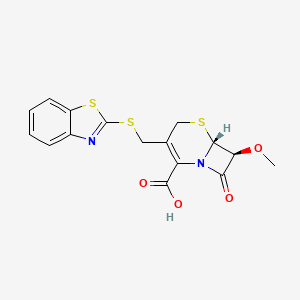
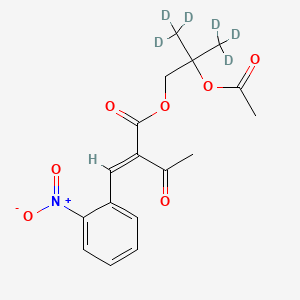
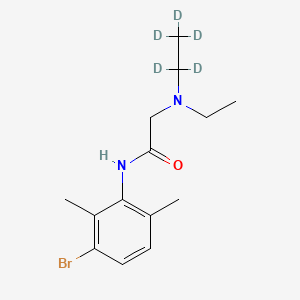
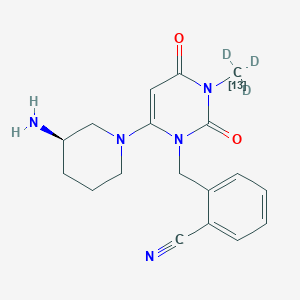
![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)
![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
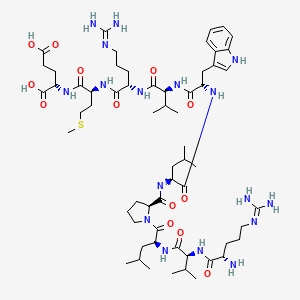
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
